2-(Bromomethyl)thiophene-3-carbonitrile
Description
Properties
CAS No. |
223554-06-1 |
|---|---|
Molecular Formula |
C6H4BrNS |
Molecular Weight |
202.07 g/mol |
IUPAC Name |
2-(bromomethyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C6H4BrNS/c7-3-6-5(4-8)1-2-9-6/h1-2H,3H2 |
InChI Key |
BUVVNAMKIJEDQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C#N)CBr |
Origin of Product |
United States |
Q & A
Basic Research Question
- IR Spectroscopy : The nitrile group (C≡N) exhibits a sharp peak near 2200–2260 cm⁻¹ , while the C-Br stretch appears as a weak band at 500–600 cm⁻¹ .
- ¹H NMR : The bromomethyl (-CH₂Br) group shows a singlet at δ 4.3–4.5 ppm (2H). Thiophene protons resonate as a multiplet between δ 7.2–7.8 ppm .
- ¹³C NMR : The carbonitrile carbon appears at δ 115–120 ppm , and the brominated carbon at δ 30–35 ppm .
Cross-validation with high-resolution mass spectrometry (HRMS) is essential to confirm molecular ion peaks (e.g., [M+H]⁺ for C₆H₅BrNS: theoretical 213.9144) .
What challenges arise in the purification of 2-(Bromomethyl)thiophene-3-carbonitrile, and what methodologies are effective?
Advanced Research Question
Key challenges include:
- Byproduct formation : Di-brominated analogs may form if bromination is uncontrolled.
- Hydrolysis sensitivity : The nitrile group can hydrolyze to carboxylic acids under acidic/alkaline conditions.
Mitigation strategies : - Use low-temperature bromination (0–5°C) to suppress over-halogenation .
- Employ anhydrous solvents (e.g., dry DCM) and inert atmospheres to prevent hydrolysis.
- Flash chromatography with a hexane/ethyl acetate (8:2) gradient effectively isolates the target compound with >95% purity .
How does the bromomethyl group influence the reactivity of 2-(Bromomethyl)thiophene-3-carbonitrile in nucleophilic substitution reactions?
Advanced Research Question
The bromomethyl group acts as an electrophilic site , enabling nucleophilic substitution (SN2) with amines, thiols, or alkoxides. For instance:
- Reaction with primary amines (e.g., benzylamine) in DMF at 80°C yields 2-(Aminomethyl)thiophene-3-carbonitrile derivatives .
- Steric effects : Bulky nucleophiles (e.g., tert-butoxide) show reduced reactivity due to hindered access to the brominated carbon.
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing transition states. Kinetic studies reveal a second-order dependence (k ~ [Nu]¹[Substrate]¹) .
What strategies resolve contradictions in spectroscopic data for thiophene derivatives?
Advanced Research Question
Contradictions (e.g., unexpected splitting in NMR) may arise from tautomerism or crystal packing effects . Solutions include:
- Variable-temperature NMR : To identify dynamic processes (e.g., keto-enol tautomerism) .
- X-ray crystallography : Resolves ambiguities by confirming bond lengths and angles (e.g., C-Br bond length ~1.93 Å) .
- DFT calculations : Compare theoretical (B3LYP/6-31G**) and experimental IR/NMR spectra to validate assignments .
What are key considerations in designing experiments to study the biological activity of 2-(Bromomethyl)thiophene-3-carbonitrile?
Advanced Research Question
- Target selection : Prioritize enzymes (e.g., kinases) or receptors with known interactions with thiophene analogs .
- In vitro assays : Use fluorescence polarization or SPR to measure binding affinity (Kd). For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa) .
- Metabolic stability : Assess microsomal half-life (e.g., human liver microsomes) to predict pharmacokinetics .
How do computational methods (e.g., DFT) aid in understanding the electronic properties of 2-(Bromomethyl)thiophene-3-carbonitrile?
Advanced Research Question
- HOMO-LUMO analysis : Predicts reactivity (e.g., HOMO localized on the thiophene ring, LUMO on the nitrile group) .
- NBO analysis : Quantifies hyperconjugation (e.g., σ(C-Br) → σ*(C-S) interactions stabilize the molecule) .
- Molecular docking : Models interactions with biological targets (e.g., PD-L1 inhibitors) to guide drug design .
What are the limitations of current synthetic methodologies for halogenated thiophene carbonitriles?
Advanced Research Question
- Regioselectivity : Bromination may yield positional isomers (e.g., 3- vs. 5-bromo derivatives).
- Functional group compatibility : Nitrile groups are sensitive to strong acids/bases.
Innovative solutions : - Directed ortho-metalation : Use lithiation (n-BuLi, -78°C) to direct bromination .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
